molecular formula C13H20N4OS B2586646 2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097882-70-5

2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No. B2586646
M. Wt: 280.39
InChI Key: QULQPZZXNJUWLW-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is a chemical compound. It is a derivative of 1,3,4-thiadiazole , a group of heterocyclic aromatic compounds that contain two nitrogen atoms and one sulfur atom in a five-membered ring .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is a part of, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Pharmacological Applications

  • Drug Development and Analysis : Compounds like MT-45, a novel synthetic opioid, have been studied for their pharmacological effects, including analgesic properties and potential for misuse. Analytical methods have been developed for their detection in biological samples, highlighting the importance of understanding the pharmacokinetics and toxicology of novel psychoactive substances (Papsun et al., 2016)[https://consensus.app/papers/analysis-mt45-novel-synthetic-opioid-human-whole-blood-papsun/6c1f614290875b40a8f9350c65749432/?utm_source=chatgpt].

  • Mechanisms of Action : Research on compounds such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol explores the mechanisms through which these molecules exert anxiolytic-like effects, mediated through benzodiazepine and nicotinic pathways without affecting mnemonic activity (Brito et al., 2017)[https://consensus.app/papers/anxiolytic‐like-effect-brito/c48b53f0152e5d79bc7e57836eef7dcb/?utm_source=chatgpt]. Such studies are critical for drug design targeting specific neurotransmitter systems.

Therapeutic Potential

Future Directions

The future directions for “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” could involve further exploration of its potential applications. For instance, 1,3,4-thiadiazole derivatives have been studied for their antimicrobial properties , suggesting potential use in the development of new antimicrobial agents.

properties

IUPAC Name

2-cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13(9-11-3-1-2-4-11)17-7-5-16(6-8-17)12-10-14-19-15-12/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULQPZZXNJUWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

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